CA II Binding Affinity of the N-Acetylated Derivative (MH 1.25): Kd = 0.9 µM and Affinity Enhancement via Charge Neutralization Relative to p-Aminoethyl Benzenesulfonamide
The target compound, designated MH 1.25 (4-(acetyl-2-aminoethyl)benzenesulfonamide) in the Srivastava et al. (2007) JACS study, binds to human carbonic anhydrase II with a dissociation constant Kd = 0.9 µM (-logKd/Ki = 6.05), as recorded in the PDBbind database for the 2NNS co-crystal structure [1]. This study directly compared MH 1.25 against its non-acetylated parent compound pAEBS (p-aminoethyl benzenesulfonamide), which bears a positively charged free amino group at the para position. The paper reports that pAEBS exhibits approximately 6-fold and 20-fold decreases in binding affinity relative to unsubstituted benzenesulfonamide for CA II and CA I, respectively [2]. The key differentiation finding is that neutralization of the charged amino group by N-acetylation—as embodied in MH 1.25—markedly increases enzyme-inhibitor affinity for both isozymes, a conclusion supported by kinetic (Ki), displacement (Kd), and isothermal titration calorimetry (1/Ka) measurements [2]. Additionally, the CA II-MH 1.25 complex uniquely exhibits two-site binding behavior by ITC (Ka1 = 1.0 × 10⁷ M⁻¹, Ka2 = 2.1 × 10⁵ M⁻¹), a feature not observed with the charged pAEBS analog [2].
| Evidence Dimension | Carbonic anhydrase II binding affinity and charge-neutralization effect on affinity |
|---|---|
| Target Compound Data | Kd = 0.9 µM for hCA II (PDBbind, 2NNS); Ka1 = 1.0 × 10⁷ M⁻¹ (ITC, primary site) |
| Comparator Or Baseline | pAEBS (p-aminoethyl benzenesulfonamide): ~6-fold affinity decrease vs. benzenesulfonamide for CA II; ~20-fold decrease for CA I (exact Ki values in Table 1 of Srivastava et al. 2007). Benzenesulfonamide (BS): Ka = 1.7 × 10⁶ M⁻¹ for CA II |
| Quantified Difference | Acetylation of the aminoethyl side chain (MH 1.25) increases binding affinity compared to the charged pAEBS analog; precise fold-difference values are reported in the source paper's Table 1. MH 1.25 Ka1 is approximately 5.9-fold higher than benzenesulfonamide Ka for CA II. |
| Conditions | Recombinant human CA II; pH 7.4; p-nitrophenyl acetate hydrolysis kinetic assay (Ki); dansylamide displacement assay (Kd); isothermal titration calorimetry (ITC, 25 °C) |
Why This Matters
Researchers procuring a benzenesulfonamide CA inhibitor with a defined, neutral para-substituent require this specific N-acetylated derivative; the non-acetylated pAEBS analog carries a positive charge that substantially reduces CA I and CA II affinity, making it unsuitable as a substitute for structure-activity relationship studies or co-crystallization experiments.
- [1] PDBbind-CN entry for PDB 2NNS. -logKd/Ki = 6.05, Kd = 0.9 µM. Zhang Group Database. http://zhanggroup.org View Source
- [2] Srivastava, D.K.; Jude, K.M.; Banerjee, A.L.; Haldar, M.; Manokaran, S.; Kooren, J.; Mallik, S.; Christianson, D.W. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. J. Am. Chem. Soc. 2007, 129 (17), 5528–5537. DOI: 10.1021/ja068359w View Source
